molecular formula C13H13NO2S B12066022 2-(3-Methylbenzene-1-sulfonyl)aniline CAS No. 61174-29-6

2-(3-Methylbenzene-1-sulfonyl)aniline

Cat. No.: B12066022
CAS No.: 61174-29-6
M. Wt: 247.31 g/mol
InChI Key: NGDOOOIHSUXXTH-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(3-methylphenyl)sulfonyl]-: is an organic compound with the molecular formula C13H13NO2S It is a derivative of benzenamine (aniline) where the amino group is substituted with a sulfonyl group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(3-methylphenyl)sulfonyl]- typically involves the sulfonylation of benzenamine. One common method is the reaction of benzenamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of Benzenamine, 2-[(3-methylphenyl)sulfonyl]- can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-[(3-methylphenyl)sulfonyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of these reactions are sulfonic acids or sulfonamides.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl group directs incoming electrophiles to the ortho and para positions relative to the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles like bromine, chlorine, nitrating agents, acidic or basic catalysts.

Major Products:

    Oxidation: Sulfonic acids, sulfonamides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 2-[(3-methylphenyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonyl group is known to enhance the biological activity of certain compounds, making it a valuable moiety in drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Benzenamine, 2-[(3-methylphenyl)sulfonyl]- exerts its effects depends on its specific application. In medicinal chemistry, the sulfonyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific compound and its intended use.

Comparison with Similar Compounds

  • Benzenamine, 2-[(4-methylphenyl)sulfonyl]-
  • Benzenamine, 2-[(4-nitrophenyl)sulfonyl]-
  • Benzenamine, 2-[(4-chlorophenyl)sulfonyl]-

Uniqueness: Benzenamine, 2-[(3-methylphenyl)sulfonyl]- is unique due to the position of the methyl group on the phenyl ring. This positional isomerism can lead to differences in reactivity and biological activity compared to its analogs. The specific placement of the methyl group can influence the compound’s interaction with biological targets and its overall chemical properties.

Properties

CAS No.

61174-29-6

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(3-methylphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO2S/c1-10-5-4-6-11(9-10)17(15,16)13-8-3-2-7-12(13)14/h2-9H,14H2,1H3

InChI Key

NGDOOOIHSUXXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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